1-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde
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Overview
Description
The compound “1-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde” belongs to a class of organic compounds known as pyrroles . Pyrroles are compounds containing a pyrrole ring, which is a five-membered aromatic heterocycle with one nitrogen atom and four carbon atoms . The 2-fluorophenyl group suggests the presence of a phenyl ring (a ring of 6 carbon atoms, i.e., a benzene ring) with a fluorine atom attached at the 2nd position .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, pyrrole derivatives can be synthesized through various methods . For instance, one method involves the reaction of 1,2-dihydropyridines with Selectfluor .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its specific molecular structure. Generally, pyrrole derivatives exhibit properties such as being solid at room temperature and having a high melting point .Scientific Research Applications
Synthesis and Chemical Properties
New Synthesis Methods : The synthesis of 3-fluoropyrroles, including compounds like 1-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde, has been explored through methods involving electrophilic alpha,alpha-difluorination and subsequent aromatization. This provides a novel approach to synthesizing various fluorinated pyrroles (Surmont et al., 2009).
Structural and Spectroscopic Studies : Studies have investigated the molecular structure, vibrational frequencies, and optical properties of related fluorophenyl pyrrole derivatives. These studies help understand the molecular behavior, stability, and potential applications in materials science (Mary et al., 2015).
Synthesis of Derivatives : Research on the synthesis of pyrrole-2-carbaldehyde derivatives demonstrates the versatility of such compounds in creating a range of molecules with potential applications in pharmaceuticals and materials science (Wu et al., 2018).
Applications in Material Science and Chemistry
Corrosion Inhibition : N-arylpyrroles, including derivatives like this compound, have been studied for their potential in corrosion protection. Their effectiveness in inhibiting corrosion in certain environments points to practical applications in materials protection (Grubač et al., 2002).
Ligand Synthesis for Complex Molecules : These compounds are used in synthesizing ligands for complex molecular structures, indicating their significance in advanced chemical synthesis and design (Kanoongo et al., 1990).
Mechanism of Action
Safety and Hazards
Future Directions
The future directions in the study and application of “1-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde” would likely involve further exploration of its synthesis, properties, and potential applications. For instance, pyrrole derivatives are being explored for their potential in drug discovery and development .
Properties
IUPAC Name |
1-(2-fluorophenyl)pyrrole-3-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FNO/c12-10-3-1-2-4-11(10)13-6-5-9(7-13)8-14/h1-8H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLNZOYYQKGBXTC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C=CC(=C2)C=O)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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